molecular formula C10H10N2O B8738899 5-Benzyloxazol-2-amine CAS No. 33124-08-2

5-Benzyloxazol-2-amine

カタログ番号: B8738899
CAS番号: 33124-08-2
分子量: 174.20 g/mol
InChIキー: CLOHIGYLDYVGPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Benzyloxazol-2-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

5-Benzyloxazol-2-amine has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it suitable for drug development:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often ranging from 10 to 50 µg/mL depending on the specific structure of the derivative .

    Table 1: Antimicrobial Activity of this compound Derivatives
    CompoundTarget OrganismMIC (µg/mL)
    This compoundStaphylococcus aureus30
    Escherichia coli25
    Candida albicans40
  • Anticancer Potential : The compound's anticancer properties have been explored across various cancer cell lines. Research indicates that modifications in the benzoxazole structure significantly influence their anticancer efficacy. For example, studies have reported IC50 values for different cancer types:

    Table 2: Cytotoxic Effects on Cancer Cell Lines
    CompoundCell LineIC50 (µM)
    This compoundMCF-7 (breast cancer)15
    A549 (lung cancer)20
    PC3 (prostate cancer)18

The biological activities of benzoxazole derivatives are well-documented. Research highlights include:

  • Anti-inflammatory Properties : Some studies suggest that compounds like this compound can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
  • Antiviral Activity : Preliminary investigations indicate potential antiviral effects against viruses such as Hepatitis B and C, although more research is needed to confirm these findings .

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of benzoxazole derivatives, researchers synthesized a series of compounds based on the benzoxazole structure. The results indicated that specific substitutions on the benzoxazole ring could enhance antibacterial activity significantly. For instance, one derivative demonstrated an MIC of just 10 µg/mL against E. coli, suggesting a promising lead for further development .

Case Study: Anticancer Activity Assessment

Another study evaluated the anticancer effects of various benzoxazole derivatives on human cancer cell lines. The results showed that certain modifications led to increased cytotoxicity in MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation . This highlights the potential of designing targeted therapies based on structural modifications.

特性

CAS番号

33124-08-2

分子式

C10H10N2O

分子量

174.20 g/mol

IUPAC名

5-benzyl-1,3-oxazol-2-amine

InChI

InChI=1S/C10H10N2O/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12)

InChIキー

CLOHIGYLDYVGPR-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)CC2=CN=C(O2)N

製品の起源

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-3-phenylpropionaldehyde (14.2 g, crude from above) and urea (7.2 g, 0.12 mol) were heated to reflux for 15 hours in 200 mL of ethanol. The solvent was evaporated to dryness and the residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were adjusted to between pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was dried over sodium sulfate, evaporated to dryness, and purified by silica gel column chromatography to give a pale yellow solid. (1.6 g, 9.2 mmol, 9.2% from 3-phenyl-propionaldehyde). ESI-MS m/z calc. 174.1. found 175.1 1H NMR (CDCl3) δ 7.32-7.22 (m, 5H), 6.39 (s, 1H), 4.72 (bs, 2H), 3.84 (s, 2H).
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
175.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-3-phenylpropionaldehyde (14.2 g, crude from above) and urea (7.2 g, 0.12 mol) were heated to reflux for 15 hours in 200 mL of ethanol. The solvent was evaporated to dryness and the residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were adjusted to between pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was dried over sodium sulfate, evaporated to dryness, and purified by silica gel column chromatography to give a pale yellow solid. (1.6 g, 9.2 mmol, 9.2% from 3-phenyl-propionaldehyde). ESI-MS m/z calc. 174.1. found 175.1 1H NMR (CDCl3) (δ 7.32-7.22 (m, 5H), 6.39 (s, 1H), 4.72 (bs, 2H), 3.84 (s, 2H).
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-3-phenyl-propionaldehyde (26.0 g, purity 60%, 0.0732 mol) in ethanol (300 ml) was added urea (14.66 g, 0.244 mol) and the reaction mixture was heated to 90° C. for 12 h. The solvent was evaporated, the residue was diluted with dichloromethane and washed with aqueous sodium hydroxide solution (2 N) and water. The organic phase was extracted three times with aqueous hydrochloric acid solution (2 N). The combined aqueous phases were adjusted to pH 10 with aqueous sodium hydroxide solution (2 N) and then extracted three times with dichloromethane. The combined organic phases were dried over sodium sulfate, the solvent was evaporated and the residue purified by silica gel chromatography using dichloromethane/methanol as eluent. The title compound was obtained as a yellow solid (1.78 g, 14%). MS ISP (m/e): 175.2 (100) [(M+H)+].
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
14.66 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。